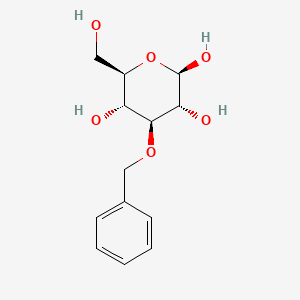

3-O-Benzyl-beta-D-glucose

Description

Contextualization within Glycoscience and Organic Synthesis

3-O-Benzyl-beta-D-glucose is a monosaccharide derivative that holds a significant position at the intersection of glycoscience and organic synthesis. chemimpex.com Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. These molecules are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infectivity. nih.gov The synthesis of complex carbohydrates, or oligosaccharides, is crucial for advancing our understanding of these processes and for developing new therapeutics and vaccines. nih.govacs.org

However, the chemical synthesis of oligosaccharides is a formidable challenge. rsc.org Monosaccharides like glucose contain multiple hydroxyl (-OH) groups with similar reactivity, making it difficult to selectively form a glycosidic bond at a specific position. rsc.orgresearchgate.net This is where the principles of organic synthesis, particularly the use of protecting groups, become essential. researchgate.netacs.org this compound serves as a key building block in this context. chemimpex.com By having a benzyl (B1604629) group "protecting" the hydroxyl at the C-3 position, chemists can direct reactions to the other available hydroxyl groups, allowing for the controlled, stepwise assembly of complex carbohydrate structures. researchgate.net This strategic protection is fundamental to constructing well-defined oligosaccharides and glycoconjugates for biological research and drug discovery. nih.gov

Significance as a Monosaccharide Derivative with Selective Reactivity

The significance of this compound lies in the selective reactivity conferred by the placement of the benzyl ether at the C-3 position. In the realm of oligosaccharide synthesis, the ability to differentiate between the various hydroxyl groups of a monosaccharide unit is paramount. rsc.orgresearchgate.net The benzyl group at C-3 is considered a "permanent" or stable protecting group, as it is resilient to a wide range of reaction conditions typically used for further modifications and glycosylation reactions. wiley-vch.denih.gov

This stability allows for the selective manipulation of the other hydroxyl groups (at positions C-1, C-2, C-4, and C-6). For instance, the remaining unprotected hydroxyls can act as glycosyl acceptors, reacting with an activated sugar donor to form a specific glycosidic linkage. rsc.org The presence of the bulky benzyl group at C-3 can also influence the reactivity and stereochemical outcome of reactions at adjacent positions, a factor that chemists can leverage to achieve desired stereoselectivity (either alpha or beta linkages) in glycosylation. researchgate.netd-nb.info

The selective nature of this compound makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. chemimpex.com For example, it is a precursor in the synthesis of compounds targeting metabolic disorders and in the creation of specific oligosaccharide sequences found on cell surfaces that are involved in disease processes. nih.gov The ability to build complex molecular architectures from this selectively protected building block is a cornerstone of modern synthetic carbohydrate chemistry. chemimpex.comresearchgate.net

Historical Perspectives on Benzyl Ethers as Protecting Groups in Glycosylations

The use of benzyl ethers as protecting groups is a long-standing and pivotal strategy in carbohydrate chemistry. acs.org Their history is intertwined with the evolution of complex oligosaccharide synthesis. Early work in the field recognized the need for a hydroxyl protecting group that was stable under both acidic and basic conditions, which are often required for manipulating other types of protecting groups like esters or acetals. acs.orgwiley-vch.de Benzyl ethers fit this role perfectly.

Introduced as a robust protecting group, the benzyl ether can be installed using methods like the Williamson ether synthesis (e.g., using benzyl bromide and a base like sodium hydride). organic-chemistry.org Its true utility, however, lies in its selective removal. Benzyl ethers are typically cleaved under mild conditions of catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst), a process that generally does not affect other common protecting groups or the sensitive glycosidic linkages within a complex oligosaccharide. wiley-vch.dewikipedia.org This "orthogonality" is a key principle in multi-step synthesis. wikipedia.org

Over the years, the benzyl ether has become one of the most widely used "permanent" protecting groups in the field. wiley-vch.de Its reliability and stability have enabled the synthesis of increasingly complex and large oligosaccharides, including those of biological importance like heparin fragments. wiley-vch.de While newer protecting groups have been developed, the benzyl ether, due to its historical success and predictable behavior, remains a fundamental tool in the carbohydrate chemist's arsenal. researchgate.netacs.org The strategic use of compounds like this compound is a direct legacy of this historical development.

Compound Data

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFQDXXKFUMOJ-NJMOYASZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243057 | |

| Record name | 3-O-Benzyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97590-76-6 | |

| Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Benzyl-beta-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Benzyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-benzyl-β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 O Benzyl Beta D Glucose and Its Precursors

Regioselective Benzylation Strategies for β-D-glucose

Achieving selective benzylation at a single hydroxyl group on a glucose molecule is a significant challenge due to the similar reactivity of its multiple -OH groups. rsc.org Chemical synthesis strategies overcome this by either controlling reaction conditions to favor one position or by temporarily blocking all other positions.

Controlled Benzylation with Benzyl (B1604629) Halides and Bases

Direct benzylation of β-D-glucose can be influenced by the choice of reagents and reaction conditions. The Williamson ether synthesis, employing a base to deprotonate a hydroxyl group followed by reaction with a benzyl halide like benzyl bromide (BnBr), is a fundamental approach. The regioselectivity of this reaction is highly dependent on factors such as the solvent, base, and the presence of chelating agents. nih.gov

For instance, studies on 4,6-O-benzylidene protected glucosides have shown that the choice of solvent can dramatically alter the reaction's outcome. Using tetrahydrofuran (B95107) (THF) as a solvent can favor mono-alkylation at the C2 position, whereas using dimethylformamide (DMF) tends to result in di-benzylation at both the C2 and C3 positions. nih.govbeilstein-journals.org This solvent-dependent selectivity is attributed to the interplay of intramolecular hydrogen bonds, the acidity of the hydroxyl groups, and steric effects. beilstein-journals.org

| Substrate | Reagents | Solvent | Major Product |

|---|---|---|---|

| Allyl 4,6-O-benzylidene α-D-glucopyranoside | NaH, BnBr, Bu₄NI | THF | 2-O-Benzyl derivative |

| Allyl 4,6-O-benzylidene α-D-glucopyranoside | NaH, BnBr | DMF | 2,3-di-O-Benzyl derivative |

| Methyl 4,6-benzylidene-α-D-glucoside | NaH, BnBr | THF or DMF | 2,3-di-O-Benzyl derivative |

Temporary Protecting Group Approaches (e.g., Acetyl, Trityl, Levulinoyl)

A more robust strategy for directing benzylation to the C3 position involves the use of temporary protecting groups. rsc.orgnih.gov This approach masks all hydroxyl groups except the one at the C3 position, allowing for its selective benzylation. The choice of protecting group is critical, as they must be stable during the benzylation step but easily removable afterward without affecting the newly formed benzyl ether. wiley-vch.de

Commonly used temporary protecting groups in carbohydrate chemistry include:

Acetals (e.g., Benzylidene): Often used to protect the C4 and C6 hydroxyls simultaneously. wiley-vch.de

Esters (e.g., Acetyl, Benzoyl): Ubiquitous in carbohydrate chemistry, they can be applied and removed under specific conditions. nih.gov

Ethers (e.g., Trityl, Silyl): Bulky groups like trityl (Tr) or various silyl (B83357) ethers (e.g., TBDMS) are excellent for selectively protecting the sterically less hindered primary C6 hydroxyl. rsc.org

Orthoesters and Ketals (e.g., Isopropylidene): These are typically used to protect vicinal cis-diols. wiley-vch.de

| Protecting Group | Abbreviation | Target Hydroxyl(s) | Key Features |

|---|---|---|---|

| Benzylidene acetal | Bn | C4, C6 | Forms a stable cyclic acetal. |

| Acetyl | Ac | Variable | Stable to acidic conditions, removed by base. |

| Trityl | Tr | C6 (primary) | Bulky, selective for primary hydroxyls. |

| tert-Butyldimethylsilyl | TBDMS | C6 (primary) | Bulky silyl ether, stable to many conditions. |

| Levulinoyl | Lev | Variable | Removed selectively with hydrazine. |

Selective Deprotection-Benzylation Sequences (e.g., ZnCl₂-Ac₂O mediated)

An alternative to protecting a naked glucose molecule is to start with a fully protected derivative and selectively remove one protecting group to free a single hydroxyl for benzylation. This regioselective deprotection can be achieved through carefully chosen reagents that target a specific position. nih.gov

One notable example involves the use of a Lewis acid like zinc chloride (ZnCl₂) in combination with acetic anhydride (B1165640) (Ac₂O). This reagent system can mediate a selective debenzylation-acetolysis reaction. nih.govnih.gov For instance, in the synthesis of a widely used building block, the key step was the selective debenzylation-acetylation of a perbenzylated beta-glucose using a ZnCl₂-Ac₂O-HOAc mixture. nih.gov This demonstrates a method where a permanent protecting group (benzyl) can be selectively removed and replaced with a temporary one (acetyl), which could then be removed to free the hydroxyl for a different reaction.

Similarly, 4,6-O-benzylidene acetals can be regioselectively opened using reagents like N-Bromosuccinimide (NBS), which can lead to a 4-O-benzoyl and a 6-bromo derivative, freeing the C6 position while modifying the C4. nih.gov Such sequences allow for precise control over the functionalization of each position on the glucose ring.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the precision of enzymatic catalysis with the flexibility of chemical synthesis, offering an efficient and highly selective alternative for producing carbohydrate derivatives. nih.gov These approaches leverage enzymes to perform specific transformations that are often difficult to achieve with conventional chemistry, such as modifying a single hydroxyl group without the need for extensive protection-deprotection steps. rsc.org

Enzyme-Catalyzed Regioselective Oxidation at C3 of Benzyl Glucosides

A highly innovative chemo-enzymatic strategy involves the use of engineered enzymes to directly target the C3 position. Researchers have developed a bacterial glycoside-3-oxidase that exhibits high regioselectivity. rsc.orgrsc.org This enzyme specifically oxidizes the C3 hydroxyl group of a 1-O-benzyl-D-glucoside substrate, converting it into the corresponding 1-O-benzyl-3-keto-β-D-glucopyranoside. rsc.org

This enzymatic oxidation is the key step in a two-part process. Once the 3-keto intermediate is formed, it can be subjected to a stereoselective chemical reduction. This reduction step converts the ketone back into a hydroxyl group, but allows for the introduction of a different stereochemistry if desired (e.g., to create the rare sugar D-allose), or to simply regenerate the hydroxyl after other modifications. rsc.org This method provides a direct route to C3-modified glucosides, bypassing complex chemical protection strategies. rsc.orgnih.govnih.gov

Integration of Enzymatic Steps in Multi-Step Synthetic Pathways

Enzymes can be integrated at various points within a larger synthetic pathway to improve efficiency and yield. nih.gov Multi-enzyme cascade reactions, sometimes performed in a "one-pot" setup, can streamline synthesis by avoiding the isolation and purification of intermediates. nih.gov

For the synthesis of precursors to 3-O-Benzyl-beta-D-glucose, an initial enzymatic step could involve the creation of the benzyl glucoside itself. For example, an immobilized β-glucosidase can catalyze the direct β-glucosidation between benzyl alcohol and D-glucose to form benzyl β-D-glucoside. This enzymatically produced glucoside then serves as the substrate for subsequent chemical or enzymatic modifications.

This integration of enzymatic and chemical steps leverages the strengths of both methodologies. The enzyme provides high regio- and stereoselectivity for the initial glycosylation, while subsequent chemical steps can be used for protection, deprotection, and the final benzylation at the C3 position, as described in the chemical strategies above. nih.gov

Protein Engineering for Enhanced Enzyme Catalytic Activity and Specificity

The enzymatic synthesis of selectively protected glucose derivatives like this compound presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule with high regio- and stereoselectivity. However, wild-type GTs may not exhibit the desired specificity for the synthesis of non-natural products such as this compound. Protein engineering has emerged as a powerful tool to tailor the catalytic activity and specificity of these enzymes. nih.gov

Directed evolution and rational design are the two primary strategies employed in protein engineering. Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves generating a library of mutant enzymes through random mutagenesis, followed by screening for variants with enhanced activity or altered specificity. Rational design, on the other hand, relies on the detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to introduce specific mutations that are predicted to alter its function in a desired way. nih.govnobelprize.org

While there is no direct report on the specific engineering of a glycosyltransferase for the synthesis of this compound, studies on engineering GTs for regioselective glycosylation of other complex molecules provide a proof of concept. For instance, the regioselectivity of glycosyltransferases has been successfully altered to glycosylate flavonoids and other natural products at specific positions. diva-portal.org These successes suggest that it is feasible to engineer a glycosyltransferase that can specifically catalyze the benzylation of the 3-hydroxyl group of glucose. Such an engineered enzyme would offer a more environmentally friendly and efficient alternative to traditional chemical methods, which often require multiple protection and deprotection steps.

Table 1: Examples of Protein Engineering Strategies for Modifying Enzyme Function

| Engineering Strategy | Description | Potential Application for this compound Synthesis |

| Directed Evolution | Involves random mutagenesis of the enzyme-encoding gene followed by high-throughput screening to identify variants with improved properties. nih.gov | Generation of a glycosyltransferase variant with enhanced catalytic efficiency and strict regioselectivity for the 3-OH group of glucose. |

| Rational Design | Utilizes structural and mechanistic information to introduce specific mutations in the enzyme's active site to alter its substrate specificity or catalytic activity. nih.gov | Modification of the active site of a known glycosyltransferase to accommodate a benzyl donor and a glucose acceptor, favoring benzylation at the C3 position. |

| Computational Design | Employs computational algorithms to predict mutations that will lead to desired changes in enzyme function. nih.govsemanticscholar.org | De novo design of an enzyme with a binding pocket specifically shaped to orient glucose for 3-O-benzylation. |

Alternative Synthetic Routes for Glucose Derivatives with C3-Benzylation

Beyond direct enzymatic synthesis, several chemical strategies have been developed to achieve the regioselective benzylation of glucose at the C3 position. These methods often involve the use of precursors and intermediates that facilitate the desired protection.

Furanose-to-Pyranose Rearrangement Methodologies for Regioselective Protection

One elegant approach to achieve regioselective 3-O-benzylation involves a furanose-to-pyranose rearrangement. In this methodology, glucose is first converted to a furanose derivative where the hydroxyl groups at positions other than C3 are selectively protected. The free hydroxyl group at C3 is then benzylated. Subsequently, the furanose ring is rearranged to the more stable pyranose form, yielding the desired 3-O-benzyl-beta-D-glucopyranose derivative.

This strategy takes advantage of the different reactivity of the hydroxyl groups in the furanose form compared to the pyranose form. The five-membered furanose ring imposes different steric and electronic constraints on the hydroxyl groups, allowing for selective protection that might be difficult to achieve directly in the pyranose form. While detailed studies specifically targeting this compound via this method are not extensively reported, the principle has been demonstrated for the synthesis of other selectively protected sugars. acs.orgnih.gov The driving force for the rearrangement is the greater thermodynamic stability of the six-membered pyranose ring. masterorganicchemistry.com

Preparation of Stereo-Defined Glucopyranosyl Aldehyde Intermediates

Stereo-defined glucopyranosyl aldehydes are versatile intermediates in carbohydrate synthesis. cuny.edunih.gov These compounds, which have an aldehyde group at the anomeric carbon, can be prepared from readily available glucose derivatives. The aldehyde functionality can then be used as a handle for a variety of chemical transformations, including the introduction of a benzyl group at the C3 position.

The synthesis of C-glycopyranosyl aldehydes often involves the use of key intermediates such as allenes, thiazoles, and dithianes. nih.gov Once the glucopyranosyl aldehyde is formed, the hydroxyl groups can be selectively protected. For instance, by using appropriate protecting groups for the C1, C2, C4, and C6 positions, the C3 hydroxyl can be left free for benzylation. Subsequent manipulation of the anomeric aldehyde can then lead to the desired this compound. This route offers a high degree of control over the stereochemistry and regioselectivity of the final product. researchgate.net

Optimization of Reaction Parameters and Yields in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as reaction time, temperature, and solvent system is crucial for maximizing the yield and minimizing the formation of byproducts.

Kinetic Monitoring for Reaction Control

Kinetic monitoring of the benzylation reaction provides valuable insights into the reaction progress and helps in optimizing the reaction time. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the starting material and the formation of the desired product and any byproducts in real-time. magritek.com

By analyzing the kinetic data, the optimal reaction time can be determined to achieve the maximum yield of this compound while minimizing the formation of over-benzylated or other undesired products. For instance, in a study on the benzylation of adenine, real-time 1H NMR spectroscopy was used to determine the rate constants and activation parameters, providing a detailed understanding of the reaction mechanism and regioselectivity. nih.gov A similar approach could be applied to the synthesis of this compound to fine-tune the reaction conditions for optimal outcomes.

Influence of Solvent Systems and Temperature

The choice of solvent and the reaction temperature have a profound impact on the regioselectivity of the benzylation of glucose. Different solvents can solvate the hydroxyl groups of glucose to varying extents, thereby altering their nucleophilicity. Similarly, temperature can influence the rate of competing reactions and the conformational equilibrium of the glucose molecule.

Studies on the regioselective benzoylation of diols and carbohydrates have shown that the solvent can significantly affect the product distribution. acs.org For example, in the benzylation of certain sugar derivatives, a switch in solvent from a non-polar to a polar aprotic solvent can lead to a change in the position of benzylation. Temperature also plays a critical role; lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products. rsc.org

Table 2: Influence of Reaction Parameters on the Synthesis of Benzylated Glucose Derivatives

| Parameter | Effect on Reaction | Example from Literature |

| Solvent | Can alter the nucleophilicity of hydroxyl groups and influence regioselectivity. nih.gov | In the benzylation of adenine, polar aprotic solvents favor N9-alkylation, while polar protic solvents favor N3-alkylation. nih.gov |

| Temperature | Affects reaction rates and can influence the product distribution. Lower temperatures often increase selectivity. rsc.org | In the glycosylation of a diol, lower temperatures led to improved stereoselectivity. acs.org |

| Catalyst | Can enhance reaction rates and control regioselectivity. | In the benzylation of hindered sugar hydroxyls, the addition of a catalytic amount of tetrabutylammonium (B224687) iodide significantly accelerated the reaction. organic-chemistry.org |

Chemical Reactivity and Transformations of 3 O Benzyl Beta D Glucose

Glycosylation Reactions as a Key Transformation

Glycosylation is the pivotal reaction in carbohydrate chemistry, forming the glycosidic bond that links monosaccharides together. rsc.orgumsl.edu The outcome of this reaction, in terms of yield and stereoselectivity (the formation of α- or β-linkages), is highly dependent on the properties of both the glycosyl donor (the electrophile) and the glycosyl acceptor (the nucleophile). nih.govresearchgate.net

In the context of glycosylation, 3-O-Benzyl-beta-D-glucose functions as a glycosyl acceptor. chemimpex.comrsc.org With its hydroxyl groups at positions C-1, C-2, C-4, and C-6 available for reaction, it can act as a nucleophile, attacking an activated glycosyl donor to form a new glycosidic linkage. rsc.org However, for its specific use in building defined oligosaccharide sequences, this compound would typically be further protected at other positions, leaving only one hydroxyl group free to act as the acceptor. For example, if the C-2, C-4, and C-6 positions were protected with groups orthogonal to the C-3 benzyl (B1604629) ether, the resulting compound would be a valuable building block for forming a linkage specifically at one of those positions.

The different hydroxyl groups on a glucose ring exhibit varying degrees of nucleophilicity, influenced by steric and electronic factors. rsc.org Understanding these reactivity trends is crucial for planning regioselective protection and glycosylation strategies. For all-equatorial hydroxyl groups, as found in glucose, the general order of reactivity is typically C-6-OH > C-3-OH > C-2-OH > C-4-OH. rsc.orgd-nb.info

C-6-OH: Being a primary alcohol, it is the most sterically accessible and generally the most reactive.

C-3-OH: This equatorial secondary alcohol is considered highly reactive, often more so than the other secondary hydroxyls. d-nb.info

C-2-OH: Its reactivity can be influenced by the anomeric center.

C-4-OH: This is often the least reactive secondary hydroxyl group in glucose acceptors. d-nb.info

The inherent high reactivity of the C-3 hydroxyl group underscores the importance of compounds like this compound, where this position is deliberately blocked to direct reactions to other sites.

The electronic nature of protecting groups on the glycosyl acceptor has a profound impact on the stereochemical outcome of a glycosylation reaction. d-nb.infonih.gov A direct comparison between the electron-donating benzyl (Bn) ether and the electron-withdrawing benzoyl (Bz) ester reveals significant differences.

Benzyl (Bn) Group: As an ether, the benzyl group is considered an electron-donating group. Its presence tends to increase the electron density on the pyranose ring and, consequently, increases the nucleophilicity of the nearby free hydroxyl groups. figshare.comtandfonline.com A more reactive or "stronger" nucleophile generally favors an SN2-like pathway in glycosylation, which can lead to higher yields of β-glycosides. nih.govrsc.org

Benzoyl (Bz) Group: As an ester, the benzoyl group is strongly electron-withdrawing due to the carbonyl moiety. This effect deactivates the acceptor by reducing the electron density on the ring and lowering the nucleophilicity of the hydroxyl groups. d-nb.infonih.gov A less reactive or "weaker" nucleophile is more likely to favor an SN1-like pathway involving a more dissociated oxocarbenium ion intermediate. This often results in a significant shift in stereoselectivity towards the thermodynamically more stable α-glycoside. d-nb.infonih.govrsc.org

Studies have systematically mapped this relationship, showing that replacing a single benzyl group with a benzoyl group on a glycosyl acceptor can dramatically alter the α/β ratio of the glycosylation product. d-nb.infonih.gov This allows chemists to "tune" the reactivity of the acceptor to achieve the desired stereochemical outcome. nih.gov

Interactive Data Table: Protecting Group Influence on Acceptor Reactivity and Stereoselectivity

| Protecting Group | Electronic Effect | Effect on Acceptor Nucleophilicity | Favored Glycosylation Pathway (General) | Predominant Stereoisomer (General) |

| Benzyl (Ether) | Electron-donating | Increases | SN2-like | β-glycoside |

| Benzoyl (Ester) | Electron-withdrawing | Decreases | SN1-like | α-glycoside |

Derivatives of this compound as Glycosyl Donors

Modifications at Unprotected Hydroxyl Groups (C1, C2, C4, C6) of this compound

The presence of free hydroxyl groups at the C1, C2, C4, and C6 positions of this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of selectively protected monosaccharide building blocks.

The differential reactivity of the hydroxyl groups in this compound can be exploited to achieve selective acylation and alkylation. The primary hydroxyl group at C6 is generally the most reactive due to its lower steric hindrance, followed by the anomeric hydroxyl at C1. The secondary hydroxyls at C2 and C4 are less reactive.

Selective acylation of the primary C6 hydroxyl can be achieved using various methods. One common approach is the use of the dibutyltin (B87310) oxide method, which has been shown to be effective for the selective acylation of carbohydrate derivatives. This method involves the formation of a stannylene acetal, which enhances the nucleophilicity of the targeted hydroxyl group.

Direct acylation methods can also be employed, though they may result in lower yields of the desired 6-O-acylated product. The choice of acylating agent and reaction conditions is critical for achieving high selectivity.

Alkylation reactions can also be performed selectively. For example, partial benzylation of methyl glucoside can lead to the formation of methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside, leaving the C3 hydroxyl free. While this is the reverse of the starting material , it demonstrates the principles of selective alkylation based on the relative reactivity of the hydroxyl groups.

The free hydroxyl groups of this compound can undergo various oxidation and reduction reactions. Selective oxidation of the primary hydroxyl group at C6 to a carboxylic acid to form a glucuronic acid derivative can be achieved using catalysts such as rhodium. Enzymatic methods, for instance, using galactose oxidase, can also selectively oxidize the C6 hydroxyl to an aldehyde.

The selective oxidation of secondary hydroxyl groups is more challenging. However, methods using stoichiometric amounts of reagents like bistributyltin oxide and bromine have been reported for the selective oxidation of secondary hydroxyls in methyl glycosides.

Reduction reactions are less common for the free hydroxyls themselves but are often employed after an oxidation step. For example, the reduction of a C6-aldehyde would regenerate the primary alcohol, while the reduction of a ketone at a secondary position could lead to epimerization.

Intramolecular cyclization of this compound can lead to the formation of anhydro derivatives. A common example is the formation of 1,6-anhydro-β-D-glucopyranose, also known as levoglucosan, from glucose. While the direct formation from this compound is not extensively detailed, the principles of anhydro formation apply. This typically involves the activation of a hydroxyl group (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic attack by another hydroxyl group.

The formation of other anhydro derivatives, such as those involving the C3 and C6 positions, is also possible. These reactions often require specific protecting group strategies to direct the cyclization to the desired positions. The resulting anhydro sugars are rigid structures that can be useful as constrained building blocks in synthesis.

Transformations of the Benzyl Protecting Group

The primary transformation involving the benzyl protecting group of this compound is its removal to unveil the free hydroxyl group. The choice of debenzylation method is crucial and depends on the presence of other functional groups within the molecule to ensure selectivity and high yields.

Catalytic hydrogenolysis is a widely employed and generally mild method for the debenzylation of benzyl ethers in carbohydrate chemistry. nacatsoc.org This method typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. nacatsoc.org The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct.

Detailed research findings on the catalytic hydrogenolysis of benzyl-protected carbohydrates highlight the importance of catalyst selection and reaction conditions to achieve high efficiency and selectivity. For instance, studies on various palladium catalysts have shown that factors such as metal content, dispersion, and oxidation state can significantly influence the activity and selectivity of the debenzylation process. nacatsoc.org While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles are applicable. The reaction conditions are typically mild, often conducted at room temperature and atmospheric pressure of hydrogen gas, making this method compatible with many other protecting groups. rsc.org

Catalytic transfer hydrogenolysis offers an alternative to using hydrogen gas, employing hydrogen donors such as formic acid or ammonium (B1175870) formate. orgsyn.org This approach can be advantageous in terms of experimental setup and safety. Research on carbohydrate derivatives has demonstrated the efficacy of catalytic transfer hydrogenolysis for the removal of O-benzyl groups, providing a fast and simple deprotection method. orgsyn.org

| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | Room Temperature, 1 atm | Efficient debenzylation |

| Palladium on Carbon (Pd/C) | Formic Acid | Not specified | Not specified | Rapid removal of O-benzyl groups |

This table presents generalized conditions for the catalytic hydrogenolysis of benzyl ethers in carbohydrates based on available research.

Beyond catalytic hydrogenolysis, several other methods have been developed for the debenzylation of benzyl-protected carbohydrates, offering alternatives when hydrogenolysis is not feasible due to the presence of other reducible functional groups.

One notable alternative is visible-light-mediated oxidative debenzylation. Research on a closely related compound, 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, has demonstrated a method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. orgsyn.orgresearchgate.netresearchgate.netacs.org This reaction is carried out under visible light irradiation (e.g., green LEDs at 525 nm) in a solvent such as dichloromethane. orgsyn.orgacs.org This methodology is significant as it provides an orthogonal strategy to traditional reductive cleavage and is compatible with functional groups that are sensitive to hydrogenolysis, such as azides, alkenes, and alkynes. acs.orgnih.gov For the debenzylation of C(3)-O-benzyl-tetraacetylglucoside, a model reaction showed that stoichiometric amounts of DDQ under green light irradiation led to the desired product. acs.orgnih.gov

Lewis acids, such as zinc chloride (ZnCl₂) in combination with acetic anhydride (B1165640) and acetic acid, have been used for the selective debenzylation-acetylation of perbenzylated beta-glucose. nih.gov While this method also involves the removal of a benzyl group, it simultaneously introduces an acetyl group at the anomeric position. Another approach involves the use of N-bromosuccinimide (NBS) and light in the presence of aqueous calcium carbonate for the debenzylation of sterically hindered benzyl ethers, a method that has been applied to galactopyranoside derivatives. researchgate.net Debenzylation of sterically hindered ethers has also been achieved with boron trichloride (B1173362) (BCl₃) at low temperatures. researchgate.net

| Reagent(s) | Conditions | Substrate Example | Yield |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Visible Light (525 nm) | Dichloromethane, Water | 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 82% orgsyn.org |

| Zinc Chloride (ZnCl₂), Acetic Anhydride, Acetic Acid | Not specified | Perbenzylated beta-glucose | Not specified nih.gov |

| N-Bromosuccinimide (NBS), Light, Calcium Carbonate (aq) | Not specified | Sterically hindered benzyl galactopyranosides | 72-95% researchgate.net |

| Boron Trichloride (BCl₃) | -60°C | Sterically hindered benzyl ethers | Not specified researchgate.net |

This table presents data from studies on closely related benzyl-protected carbohydrates, as specific data for this compound was not available in the search results.

Applications of 3 O Benzyl Beta D Glucose in Advanced Organic Synthesis

Precursor for Complex Oligosaccharides and Polysaccharides

In the synthesis of oligosaccharides and polysaccharides, the assembly of monosaccharide units requires a carefully orchestrated strategy of protection and deprotection. Partially protected building blocks are fundamental to this process, and 3-O-Benzyl-beta-D-glucose serves as an excellent example of such a unit. With its hydroxyl groups at positions C-1, C-2, C-4, and C-6 available for reaction, it can function as a glycosyl acceptor, allowing for the formation of glycosidic bonds at these specific sites.

The benzyl (B1604629) group at the C-3 position is considered a permanent protecting group, typically removed in the final stages of a synthesis, often through hydrogenolysis. nih.gov This allows chemists to build a carbohydrate chain by adding other sugar units to the available hydroxyls of the 3-O-benzyl-protected glucose core before final deprotection. For instance, after glycosylation at another position, the remaining hydroxyls can be protected differently, allowing for a highly controlled and regioselective synthesis of complex, branched oligosaccharide structures. The application of such partially protected building blocks is a cornerstone of modern oligosaccharide synthesis.

Building Block for Glycoconjugate Synthesis

Glycoconjugates are vital biomolecules where carbohydrate moieties are covalently linked to proteins, lipids, or other organic molecules. The synthesis of these molecules relies on the availability of versatile carbohydrate building blocks like this compound. chemimpex.com Its structure is ideal for use in glycosylation reactions to create glycosides, which are key components of numerous bioactive compounds. chemimpex.com

The synthesis strategy often involves preparing a glycosyl donor from this compound (by activating the anomeric C-1 position) or using the compound as a glycosyl acceptor. The protected glucose unit can then be attached to an aglycone (the non-carbohydrate part), such as an amino acid, a lipid backbone, or another therapeutic molecule. The benzyl group ensures that the C-3 hydroxyl does not interfere with the planned coupling reactions. This approach is central to medicinal chemistry for developing novel therapeutic agents and biological probes.

Synthesis of Biologically Relevant Carbohydrate Mimetics

Carbohydrate mimetics are molecules designed to imitate the structure and function of natural carbohydrates. They are crucial tools for studying biological processes and for developing therapeutics. This compound and its derivatives serve as key starting materials in the synthesis of various carbohydrate mimetics.

C-branched sugars, which contain a carbon-carbon bond at a position that normally has a carbon-oxygen bond, are an important class of carbohydrate mimetics. A method for creating C-2 branched sugars involves using derivatives of glucose in intramolecular radical reactions. For example, a glucoside can be converted into a radical substrate that, upon cyclization and fragmentation, introduces a new carbon-based functional group, such as a formyl or cyano group, at the C-2 position. While a tri-O-benzyl glucoside was found to decompose under certain cyano-transfer reaction conditions, related substrates have successfully produced the desired C-2 branched products, demonstrating the viability of this synthetic route. ucla.edu

Chromane scaffolds are structural units present in many bioactive natural products. acs.org An efficient method for synthesizing stereochemically defined chromanes utilizes C-glucopyranosyl aldehyde as a key precursor, which can be synthesized from D-glucose. acs.org The synthesis begins with a Claisen-Schmidt condensation of the C-glucopyranosyl aldehyde with various acetophenones. acs.orgnih.gov This reaction forms chalcone-like compounds known as 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals. acs.orgnih.gov These glucalpropenones are then converted into the final chromane derivatives through processes like 6π-electrocyclization. acs.org This methodology successfully generates a diverse library of chromanes with three defined chiral centers derived directly from the sugar precursor. acs.org

Table 1: Synthesis of C1-Glucalpropenones via Claisen-Schmidt Condensation

| Entry | Acetophenone Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl acetophenone | 3a | 88% |

| 2 | 4-Methoxy acetophenone | 3b | 85% |

| 3 | 4-Chloro acetophenone | 3c | 82% |

| 4 | 4-Bromo acetophenone | 3d | 80% |

| 5 | Acetophenone | 3e | 86% |

| 6 | 4-Fluoro acetophenone | 3f | 75% |

| 7 | 4-Nitro acetophenone | 3g | 68% |

This table is generated based on data from the synthesis of 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals. acs.org

Intermediate in the Preparation of Specific Bioactive Compounds

The utility of this compound extends to its role as a key intermediate in the synthesis of specific, biologically active compounds. Its defined protecting group pattern allows for precise chemical manipulations to build complex target molecules.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing diseases like type 2 diabetes. nih.gov Derivatives of this compound are valuable precursors for creating potent glycosidase inhibitors. The core glucose structure can be modified to mimic the natural substrate of the enzyme, while the benzyl group allows for the introduction of other functionalities that can enhance binding to the enzyme's active site, leading to competitive inhibition. For example, the synthesis of novel acetamide derivatives has been shown to yield compounds with significant α-glucosidase inhibition activity. mdpi.com The synthetic pathway often starts with a protected sugar, which is then elaborated into the final inhibitor structure.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals |

| C-glucopyranosyl aldehyde |

| Acetophenone |

| 4-Methyl acetophenone |

| 4-Methoxy acetophenone |

| 4-Chloro acetophenone |

| 4-Bromo acetophenone |

| 4-Fluoro acetophenone |

| 4-Nitro acetophenone |

Substrates for Enzymatic Studies and Biocatalysis

The selective protection of hydroxyl groups in monosaccharides is a cornerstone of carbohydrate chemistry, enabling precise modifications and the synthesis of complex molecules. This compound, with its benzyl ether at the C3 position, serves as a valuable tool for researchers investigating enzyme function and for use in biocatalytic processes. The presence of the benzyl group at a specific position allows for the exploration of enzyme substrate specificity and the regioselective synthesis of glycosides.

In enzymatic studies, this compound and similarly protected congeners are employed as substrates to probe the active sites of glycosidases and glycosyltransferases. chemimpex.com By presenting an enzyme with a modified substrate, researchers can elucidate key aspects of molecular recognition, catalytic mechanism, and enzyme kinetics. chemimpex.com For instance, β-glucosidases are enzymes that catalyze the hydrolysis of β-glucosidic linkages. The activity of these enzymes on substrates like benzyl-β-D-glucosides can be monitored to characterize novel enzymes. A highly glucose-tolerant β-glucosidase from Aspergillus oryzae has been shown to effectively hydrolyze various glycosidic substrates, including benzyl-β-D-glucoside, demonstrating its potential for applications in industries where glucose inhibition is a concern, such as winemaking and fruit juice processing. nih.gov The use of a substrate with a benzyl group at a defined position like C3 helps in mapping the steric and electronic requirements of the enzyme's active site.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations that would be challenging to achieve through traditional synthetic methods. In this arena, this compound can act as a glycosyl donor or acceptor in enzyme-catalyzed reactions. For example, β-glucosidases, which typically hydrolyze glycosidic bonds, can be used in a reverse (synthesis) mode or transglycosylation mode under specific conditions (e.g., low water activity) to form new glycosidic bonds. tandfonline.com The enzymatic synthesis of benzyl β-D-glucopyranoside has been demonstrated using β-glucosidase with D-glucose and benzyl alcohol. tandfonline.comtandfonline.com This principle extends to selectively protected glucose derivatives, where the enzyme can catalyze the formation of a glycosidic linkage at one of the free hydroxyl groups, offering a green and efficient alternative to multi-step chemical glycosylation.

The table below summarizes the utility of benzyl-protected glucose derivatives in enzymatic applications.

| Application Area | Enzyme Class | Specific Role of Protected Glucose | Research Finding/Outcome |

| Enzymatic Studies | β-Glucosidases | Substrate | Used to determine substrate specificity, kinetic parameters (Km, Ki), and pH/temperature optima of the enzyme. nih.gov |

| Enzymatic Studies | Glycosyltransferases | Substrate (Donor/Acceptor) | Probes the ability of the enzyme to recognize and process modified sugars, aiding in understanding its biological function. chemimpex.com |

| Biocatalysis | Glycosidases (synthesis mode) | Glycosyl Donor/Acceptor | Enables the regioselective synthesis of oligosaccharides and glycoconjugates under mild reaction conditions. tandfonline.commdpi.com |

| Biocatalysis | Glycan Phosphorylases | Substrate | Can be used in the production of activated sugars or non-natural oligosaccharides. mdpi.com |

Exploration in Material Science and Chemical Biology Research

The unique structural features of this compound make it an attractive building block in the fields of material science and chemical biology. Its combination of a rigid pyranose ring, multiple hydroxyl groups for further functionalization, and the bulky, hydrophobic benzyl group allows for the creation of novel materials and biologically active molecules.

In material science, there is a growing interest in developing polymers from renewable resources, and sugars are a prime candidate. youtube.com Sugar-based polymers, or glycopolymers, often exhibit enhanced biocompatibility and biodegradability. nih.govnih.gov Protected monosaccharides like this compound can be used as monomers in polymerization reactions. The free hydroxyl groups can be converted into polymerizable functionalities (e.g., acrylates) or used for condensation polymerizations to incorporate the sugar unit into a polymer backbone. researchgate.netgoogle.com The benzyl group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly characteristics. These sugar-based polymers are extensively investigated for biomedical applications, particularly in drug delivery. chemimpex.comnih.gov The carbohydrate moiety can improve the solubility of hydrophobic drugs and facilitate targeted delivery to specific cells or tissues through interactions with carbohydrate-binding proteins (lectins) on cell surfaces. nih.gov The role of this compound and similar compounds in drug delivery systems is an active area of research, with the potential to enhance the bioavailability of therapeutic agents. chemimpex.com

In chemical biology, this compound serves as a key intermediate in the synthesis of complex, biologically active molecules. The selective protection at the C3 position allows for chemical modifications at other positions of the glucose ring, leading to the creation of molecular probes to study biological processes or novel therapeutic agents. An important application is the synthesis of glycoconjugates, where a sugar molecule is attached to another chemical entity, such as a peptide, lipid, or a pharmacophore. For instance, researchers have synthesized glucopyranosyl-conjugated benzyl derivatives containing a triazole linker to investigate their anti-cancer potential. nih.gov In one study, a derivative synthesized from a protected glucose precursor showed significant and selective cytotoxicity against human colon cancer cells (HCT-116) by inducing apoptosis, highlighting the potential of using carbohydrate scaffolds to develop targeted cancer therapies. nih.gov The benzyl group in these synthetic schemes often serves as a "permanent" protecting group that is stable through multiple reaction steps and is removed in the final stages of the synthesis.

The following table outlines key research applications of this compound in these fields.

| Field | Specific Application | Role of this compound | Example/Outcome |

| Material Science | Glycopolymer Synthesis | Monomer Precursor | Used to create polymers with sugar units in the backbone or as pendant groups for biomedical materials. nih.govresearchgate.net |

| Material Science | Drug Delivery Systems | Formulation Component / Building Block | Incorporated into carriers to improve the solubility, stability, and bioavailability of therapeutic drugs. chemimpex.comnih.gov |

| Chemical Biology | Synthesis of Bioactive Molecules | Synthetic Intermediate | Serves as a key building block for the multi-step synthesis of complex glycoconjugates and natural products. acs.org |

| Chemical Biology | Anticancer Drug Development | Scaffold | Used to synthesize glucopyranosyl-conjugated benzyl derivatives that exhibit selective cytotoxicity against cancer cells. nih.gov |

Advanced Analytical and Spectroscopic Investigations of 3 O Benzyl Beta D Glucose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed for the complete structural assignment of complex carbohydrates like 3-O-Benzyl-beta-D-glucose and its derivatives.

The unambiguous assignment of all proton and carbon signals is the first step in the structural elucidation of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the anomeric proton, the other sugar ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) group. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments, including the carbons of the glucose ring and the benzyl substituent.

2D NMR: To overcome signal overlap, which is common in the ¹H NMR spectra of carbohydrates, and to establish definitive correlations, 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). A key correlation in the HMBC spectrum of this compound would be between the benzylic protons of the benzyl group and the C-3 carbon of the glucose ring, unequivocally confirming the position of the benzyl ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for stereochemical and conformational analysis. For instance, NOE correlations can help confirm the beta-configuration at the anomeric center by showing the spatial proximity of H-1 to H-3 and H-5.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a 3-O-benzylated glucose derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.5 | ~102 |

| H-2 | ~3.4 | ~82 |

| H-3 | ~3.5 | ~83 |

| H-4 | ~3.9 | ~76 |

| H-5 | ~3.3 | ~75 |

| H-6a, H-6b | ~3.7 | ~68 |

| CH₂ (benzyl) | ~4.8 | ~75 |

| Aromatic (benzyl) | ~7.3 | ~128-138 |

The stereochemistry at the anomeric carbon (C-1) is a critical feature of glycosides. The configuration (α or β) can be reliably determined from the ¹H NMR spectrum by analyzing the signal of the anomeric proton (H-1).

For this compound, the anomeric proton is in a trans-diaxial relationship with the proton at C-2 (H-2). This spatial arrangement results in a large scalar coupling constant (³JH1,H2), typically in the range of 7-9 Hz. In contrast, the corresponding α-anomer would exhibit a smaller coupling constant (around 3-4 Hz) due to the gauche relationship between H-1 and H-2. Therefore, the observation of a large ³JH1,H2 value is a definitive indicator of the β-configuration.

The pyranose ring of glucose is not planar and typically adopts a stable chair conformation. NMR spectroscopy provides valuable data for determining the preferred conformation in solution.

The magnitudes of the various proton-proton coupling constants (³JHH) around the pyranose ring are dependent on the dihedral angles between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair conformation (e.g., ⁴C₁) and the orientation of the substituents (axial or equatorial) can be established. Furthermore, NOESY data can reveal through-space interactions that are consistent with a particular conformation of the pyranose ring and can also provide information about the preferred orientation of the benzyl group relative to the glucose moiety. scispace.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₈O₆), the theoretical exact mass can be calculated. HRMS analysis would be expected to show a molecular ion (e.g., [M+Na]⁺) with an m/z value that matches the theoretical value to within a few parts per million, thus confirming the elemental composition of the compound. acs.org

| Formula | Theoretical Exact Mass [M] | Common Adducts | Theoretical m/z of Adducts |

| C₁₃H₁₈O₆ | 270.1103 | [M+H]⁺ | 271.1176 |

| [M+Na]⁺ | 293.0998 | ||

| [M+K]⁺ | 309.0737 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information.

For this compound, the MS/MS spectrum would likely reveal characteristic fragmentation pathways for glycosides. These would include:

Cleavage of the benzyl group: Loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da).

Cross-ring cleavages of the glucose moiety: Fragmentation of the sugar ring itself, leading to characteristic product ions that can help to confirm the identity of the monosaccharide.

Sequential loss of water molecules: Dehydration is a common fragmentation pathway for carbohydrates.

By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and it can be distinguished from other isomers.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the molecule, conventional UV-Vis detection can be challenging. An Evaporative Light Scattering Detector (ELSD) offers a universal detection method for such compounds. jascoinc.com

The principle of ELSD involves the nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. jascoinc.com This makes it an ideal choice for the analysis of carbohydrates.

A typical HPLC-ELSD method for this compound might involve:

Column: A hydrophilic interaction chromatography (HILIC) column is often used for the separation of polar compounds like sugars. scholarsresearchlibrary.com

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for HILIC separations. researchgate.net

ELSD Parameters: The nebulizer and evaporator temperatures, as well as the gas flow rate, need to be optimized for maximum sensitivity. scholarsresearchlibrary.com

The purity of a synthesized batch of this compound can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. A purity of ≥98% is often required for research applications. chemimpex.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. researchgate.net In the synthesis of this compound and its derivatives, TLC can be used to:

Follow the consumption of starting materials: The disappearance of the spot corresponding to the starting material indicates the progression of the reaction.

Observe the formation of the product: The appearance of a new spot corresponding to the desired product confirms its formation.

Identify the presence of byproducts: Additional spots may indicate the formation of unwanted side products.

TLC is typically performed on silica gel plates. nih.govmdpi.com The choice of the developing solvent system (mobile phase) is crucial for achieving good separation of the components. After development, the spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent, such as a solution of sulfuric acid in ethanol followed by heating. acs.org The retention factor (Rf) value of each spot can be calculated to aid in identification.

Other Advanced Spectroscopic Methods (e.g., IR for functional group analysis)

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in this compound |

| O-H (Alcohols) | 3200-3600 (broad) | Yes |

| C-H (Alkanes) | 2850-3000 | Yes |

| C-H (Aromatics) | 3000-3100 | Yes |

| C=C (Aromatics) | 1450-1600 | Yes |

| C-O (Ethers) | 1050-1150 | Yes |

| C-O (Alcohols) | 1000-1260 | Yes |

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of hydroxyl groups. libretexts.orgdocbrown.info The absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions would be indicative of the aromatic benzyl group. libretexts.org The C-O stretching vibrations of the ether linkage and the alcohol groups would appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Computational and Theoretical Studies of 3 O Benzyl Beta D Glucose

Molecular Modeling and Dynamics (MD) Simulations

Molecular modeling and MD simulations offer a powerful lens to examine the dynamic nature of 3-O-Benzyl-beta-D-glucose at an atomic level. These computational techniques allow for the exploration of its conformational landscape and its interactions in simulated chemical environments.

Conformational Analysis of this compound

The pyranose ring of this compound is anticipated to predominantly adopt the stable 4C1 chair conformation. mdpi.com However, the orientation of the benzyl (B1604629) group and the hydroxyl groups will lead to a variety of low-energy conformers. In computational studies of phenyl β-D-glucopyranoside in DMSO, the most stable conformer was identified as G-g+/cc/T, with the next most stable conformer being only 0.3 kJ mol−1 higher in energy. mdpi.com The distribution of conformers is also sensitive to the solvent, with different populations observed in water, highlighting the role of the environment in conformational preference. mdpi.comresearchgate.net

Table 1: Illustrative Conformational Distribution of an Analogous Compound (phenyl β-D-glucopyranoside in DMSO) (This table is based on data for an analogous compound and serves to illustrate the type of data obtained from conformational analysis. The conformer nomenclature describes the orientation of different parts of the molecule.)

| Conformer Group | Relative Gibbs Free Energy (ΔG, kJ mol⁻¹) | Major Conformers | Population (%) |

| 1 | 0.0 - 0.3 | G-g+/cc/T, G+g-/cc/T | ~75 |

| 2 | 4.0 - 5.0 | Tg+/cc/T, G-g-/cc/T, G+t/cc/T, etc. | ~15 |

| 3 | 7.0 - 8.0 | G+g-/c/T, Tt/c/T, Tg-/c/T | ~5 |

| 4 | 12.0 - 14.0 | G+g-/cc/G-, G-g+/cc/G- | <5 |

Data sourced from a computational study on phenyl β-D-glucopyranoside in DMSO. mdpi.com

Simulation of Molecular Interactions in Chemical Reactions

MD simulations are instrumental in understanding the intricate dance of molecules during a chemical reaction. For this compound, this is particularly relevant in the context of glycosylation reactions, where it can act as a glycosyl donor. The benzyl protecting group is known to influence the reactivity and stereoselectivity of such reactions. mdpi.com

Simulations can model the approach of a glycosyl acceptor to the donor, the role of the promoter or catalyst, and the dynamics of the transition state leading to the formation of the glycosidic bond. These simulations can reveal how the benzyl group at the C3 position sterically and electronically influences the trajectory of the incoming acceptor, thereby affecting the stereochemical outcome (α or β linkage). mdpi.com Furthermore, MD simulations can be employed to study the hydrolysis of the glycosidic bond in larger oligosaccharides containing a 3-O-benzyl-glucose unit, providing insights into the stability of these linkages in different enzymatic or chemical environments. nih.gov The simulations can track the conformational changes of the pyranose ring during the reaction, which is believed to be crucial for catalysis in glycoside hydrolases. ub.edu

Validation of Inhibitor-Enzyme Complex Stability (General Principles)

When a molecule like this compound or its derivatives act as an inhibitor of an enzyme, MD simulations are a key tool for validating the stability of the predicted enzyme-inhibitor complex. nih.gov After an initial prediction of the binding pose, typically obtained through molecular docking, a long-timescale MD simulation is performed.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, provide a deeper understanding of the electronic structure of this compound, which is fundamental to its reactivity.

Elucidation of Electronic Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

DFT calculations can determine a range of electronic properties and reactivity descriptors for this compound. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. growingscience.com For unsubstituted glucose, the HOMO-LUMO gap has been calculated to be around 13.0994 eV in the gas phase, which decreases significantly upon hydration. biointerfaceresearch.com The presence of the electron-rich benzyl group in this compound is expected to influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgresearchgate.netuni-muenchen.de For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the hydroxyl groups and the ether linkage, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be associated with the hydrogen atoms of the hydroxyl groups. The aromatic ring of the benzyl group would also exhibit a characteristic MEP, with negative potential above and below the plane of the ring due to the π-electron cloud. researchgate.net

Table 2: Illustrative Electronic Properties of Glucose (as a reference)

| Property | Calculated Value (Gas Phase) | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | ~13.1 eV | Chemical reactivity and stability |

| Dipole Moment | ~2.55 Debye | Molecular polarity |

Data for unsubstituted glucose, sourced from DFT calculations. biointerfaceresearch.com Specific values for this compound would require dedicated calculations.

Mapping Potential Energy Surfaces for Reaction Pathways

Quantum chemical calculations can be used to map the potential energy surface (PES) for chemical reactions involving this compound. A PES is a multidimensional surface that represents the energy of a system as a function of its geometry. nih.gov By mapping the PES, chemists can identify the lowest energy pathways for a reaction, locate transition states, and calculate activation energies.

For glycosylation reactions where this compound acts as a donor, the PES can be mapped as a function of the forming glycosidic bond distance and other relevant geometric parameters. This allows for a detailed understanding of the reaction mechanism, including whether it proceeds through a more SN1-like or SN2-like pathway. The influence of the benzyl protecting group on the energy of the transition state and any intermediates can be quantified. Similarly, the PES for the conformational changes of the pyranose ring during a reaction, such as the path from a chair to a boat or skew-boat conformation, can be mapped to understand the energetic barriers associated with these crucial transformations in enzymatic reactions. nih.gov For disaccharides, PES maps are often generated as a function of the glycosidic torsion angles (phi and psi) to understand the conformational flexibility of the linkage. researchgate.net

Study of Intermolecular Interactions and Hydrogen Bonding

Computational studies are pivotal in elucidating the complex network of intermolecular forces that govern the behavior of this compound. The primary intermolecular forces at play are hydrogen bonds, dipole-dipole interactions, and London dispersion forces. quora.com The glucose moiety itself is rich in hydroxyl (-OH) groups, which are capable of acting as both hydrogen bond donors and acceptors, leading to extensive hydrogen bonding networks in condensed phases and aqueous solutions. quora.com

In the solid state, derivatives of benzylated sugars exhibit specific hydrogen bonding patterns, often involving C-H···O interactions, where weaker hydrogen bonds are formed between carbon atoms of the benzyl group and oxygen atoms on adjacent molecules. iucr.org Furthermore, C-H···π interactions, where a C-H bond interacts with the π-system of the aromatic benzyl ring, can contribute to the stability of the crystal lattice. iucr.org Ab initio molecular dynamics simulations on β-D-glucose in aqueous solutions have quantified the properties of its hydration shell, revealing that it forms the highest number of hydrophilic hydrogen bonds compared to other glucose isomers. nih.govarxiv.org The average sugar-water hydrogen bond length is also shortest for β-D-glucose, indicating stronger bonds. nih.govarxiv.org The presence of the 3-O-benzyl group disrupts this well-ordered hydration shell, introducing hydrophobic interactions that influence the molecule's solubility and conformational preferences.

| Interaction Type | Description in this compound | Impact of Benzyl Group |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Strong interactions involving the remaining hydroxyl groups (C1, C2, C4, C6) of the glucose ring acting as donors and acceptors. | Blocks the C3 hydroxyl from participating; introduces steric hindrance that may alter the geometry of adjacent H-bonds. |

| Hydrophobic Interactions | Interactions involving the aromatic benzyl ring with nonpolar molecules or regions. | Introduces a significant nonpolar surface area, influencing solubility and interaction with nonpolar entities. |

| C-H···O Interactions | Weak hydrogen bonds between C-H bonds (on the benzyl group or glucose ring) and oxygen atoms. | Provides additional stabilizing intermolecular forces, particularly in the solid state. iucr.org |

| C-H···π Interactions | An interaction between a C-H bond and the electron cloud of the aromatic benzyl ring. | Contributes to the conformational stability and crystal packing of the molecule. iucr.org |

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for designing molecules with specific biological functions. For this compound, SAR studies focus on how the presence and position of the benzyl group on the glucose scaffold influence its interactions with biological targets, such as enzymes or receptors. This compound serves as a key intermediate and a structural motif in the synthesis of more complex bioactive molecules. chemimpex.com

The core principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure. In the context of this compound, key structural features include the β-anomeric configuration, the pyranose ring conformation, the pattern of remaining hydroxyl groups, and the specific characteristics of the 3-O-benzyl substituent. Studies on related molecules, such as 3-benzyloxyflavones, have demonstrated that the benzyloxy group is crucial for enhancing binding affinity to enzymes like β-glucosidase. nih.govresearchgate.net This enhancement is often attributed to the group's ability to engage in favorable interactions within the hydrophobic pockets of an enzyme's active site. nih.govresearchgate.net

The structural features of this compound are directly correlated with its chemical reactivity and biological binding affinity.

Reactivity: The benzyl group at the C3 position primarily functions as a "permanent" protecting group in organic synthesis due to its stability across a wide range of chemical conditions. nih.gov Its presence influences the reactivity of the remaining hydroxyl groups. Protecting groups are known to control the regio-, stereo-, and chemoselectivity of glycosylation reactions. nih.gov The steric bulk of the benzyl ether can direct incoming reagents to other, less hindered positions on the glucose ring. nih.gov For instance, in glycosylation reactions, the presence of benzyl ethers at specific positions is critical for achieving high stereoselectivity, as they influence the torsional angles between adjacent carbons and thus the conformational equilibrium of the sugar ring. nih.gov

Binding Affinity: The benzyl group significantly impacts the molecule's binding affinity for biological targets. The aromatic ring and methylene (B1212753) bridge of the benzyl group increase the lipophilicity of the glucose molecule. This is a critical factor for interacting with hydrophobic regions within the binding sites of proteins and enzymes. nih.gov SAR studies on 3-benzyloxyflavones, which share the benzyloxy moiety, have shown that this group enhances inhibitory activity against β-glucosidase by facilitating these hydrophobic interactions. nih.govresearchgate.net Similarly, various benzyl derivatives have been shown to exhibit significant binding affinity for human opioid and cannabinoid receptors, highlighting the broad applicability of the benzyl group in modulating biological interactions. nih.gov

| Structural Feature | Correlation with Reactivity | Correlation with Binding Affinity |

|---|---|---|

| β-D-Glucose Scaffold | Provides the core stereochemical and conformational framework for reactions. | Serves as a recognizable motif for carbohydrate-binding proteins and enzymes. |

| Free Hydroxyl Groups (C1, C2, C4, C6) | Act as nucleophiles for further derivatization and glycosylation. Their reactivity is modulated by the C3-benzyl group. | Form specific hydrogen bonds with amino acid residues in a target's binding site, crucial for recognition and affinity. |

| 3-O-Benzyl Group | Acts as a stable protecting group, directing reactions to other positions and influencing stereochemical outcomes through steric and electronic effects. nih.govnih.gov | Enhances binding to hydrophobic pockets in target proteins, increasing overall affinity and modulating specificity. nih.govresearchgate.net |

A deeper understanding of the benzyl group's influence comes from analyzing its distinct steric and electronic effects.

Steric Effects: The benzyl group is sterically demanding compared to a hydroxyl group. This bulk is a critical factor in synthetic carbohydrate chemistry. In glycosylation reactions, the size of protecting groups on the sugar ring, such as benzyl ethers, dictates the facial selectivity of the incoming glycosyl acceptor. nih.gov The O2-C2-C3-O3 torsional angle, influenced by the steric bulk of the substituents at C2 and C3, is a key factor for determining β-selectivity in the synthesis of some oligosaccharides. nih.gov Deviations from the optimal steric bulk can reduce the stereoselectivity of the reaction. The primary hydroxyl group at C6 is generally more reactive than the secondary hydroxyls due to lesser steric hindrance, a principle that becomes even more pronounced when a bulky benzyl group occupies a neighboring position like C3. researchgate.net

Emerging Research Directions and Future Perspectives in 3 O Benzyl Beta D Glucose Chemistry

Development of Novel Protecting Group Strategies and Deprotection Methods